2-(4-methoxyphenyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole
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Overview
Description
2-(4-METHOXYPHENYL)-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the benzodiazole ring to a more saturated form.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, benzodiazole derivatives are often studied for their potential pharmacological activities. This compound may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a subject of interest in drug discovery.
Medicine
In medicine, compounds with benzodiazole cores are explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or
Properties
Molecular Formula |
C24H24N2O |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C24H24N2O/c1-17(2)19-10-8-18(9-11-19)16-26-23-7-5-4-6-22(23)25-24(26)20-12-14-21(27-3)15-13-20/h4-15,17H,16H2,1-3H3 |
InChI Key |
MADKQFWAFJJPHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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